molecular formula C11H10Cl2FNO B6248401 1-(2,4-dichloro-5-fluorobenzoyl)pyrrolidine CAS No. 1455779-15-3

1-(2,4-dichloro-5-fluorobenzoyl)pyrrolidine

Cat. No. B6248401
CAS RN: 1455779-15-3
M. Wt: 262.1
InChI Key:
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Description

1-(2,4-dichloro-5-fluorobenzoyl)pyrrolidine, also known as DCFP, is an important organic compound that is used in a variety of scientific research applications. It is a versatile compound that has been used in various biochemical and physiological studies, as well as in the synthesis of other compounds.

Scientific Research Applications

1-(2,4-dichloro-5-fluorobenzoyl)pyrrolidine is widely used in scientific research applications, including in the synthesis of other compounds, such as 2,4-dichloro-5-fluorobenzoylhydrazine, which is used in the synthesis of pharmaceuticals. 1-(2,4-dichloro-5-fluorobenzoyl)pyrrolidine has also been used in the synthesis of other organic compounds, such as 2,4-dichloro-5-fluorobenzoylhydrazide, which is used in the synthesis of polymers. 1-(2,4-dichloro-5-fluorobenzoyl)pyrrolidine has also been used in the synthesis of polymers, such as polyurethanes, polycarbonates, polyesters, and polyamides. In addition, 1-(2,4-dichloro-5-fluorobenzoyl)pyrrolidine has been used in the synthesis of drugs, such as the anti-cancer drug 5-fluorouracil.

Mechanism of Action

The mechanism of action of 1-(2,4-dichloro-5-fluorobenzoyl)pyrrolidine is not fully understood. However, it is believed that 1-(2,4-dichloro-5-fluorobenzoyl)pyrrolidine acts as a competitive inhibitor of enzymes involved in the metabolism of other compounds. This inhibition can lead to the accumulation of these compounds in the body, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,4-dichloro-5-fluorobenzoyl)pyrrolidine are not fully understood. However, it is believed that 1-(2,4-dichloro-5-fluorobenzoyl)pyrrolidine can inhibit the metabolism of certain compounds, leading to the accumulation of these compounds in the body. This can lead to various biochemical and physiological effects, including the inhibition of certain enzymes, the inhibition of certain hormones, and the inhibition of certain proteins.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(2,4-dichloro-5-fluorobenzoyl)pyrrolidine in laboratory experiments is that it is a versatile compound that can be used in a variety of applications. Additionally, 1-(2,4-dichloro-5-fluorobenzoyl)pyrrolidine is relatively easy to synthesize, and is relatively inexpensive. However, 1-(2,4-dichloro-5-fluorobenzoyl)pyrrolidine is a relatively new compound and its effects are not fully understood. Therefore, it is important to use caution when using 1-(2,4-dichloro-5-fluorobenzoyl)pyrrolidine in laboratory experiments.

Future Directions

There are a number of potential future directions for research involving 1-(2,4-dichloro-5-fluorobenzoyl)pyrrolidine. These include further research into the mechanism of action of 1-(2,4-dichloro-5-fluorobenzoyl)pyrrolidine, further research into the biochemical and physiological effects of 1-(2,4-dichloro-5-fluorobenzoyl)pyrrolidine, and further research into the synthesis of 1-(2,4-dichloro-5-fluorobenzoyl)pyrrolidine. Additionally, further research into the use of 1-(2,4-dichloro-5-fluorobenzoyl)pyrrolidine in the synthesis of other compounds, such as pharmaceuticals and polymers, is needed. Finally, further research into the use of 1-(2,4-dichloro-5-fluorobenzoyl)pyrrolidine in drug delivery systems is also needed.

Synthesis Methods

1-(2,4-dichloro-5-fluorobenzoyl)pyrrolidine can be synthesized by a variety of methods, including the reaction of 2,4-dichloro-5-fluorobenzoyl chloride with pyrrolidine in aqueous ethanol. This reaction occurs at room temperature and produces a white solid product that is highly pure. Other methods of synthesis include the reaction of 2,4-dichloro-5-fluorobenzoyl chloride with pyrrolidine in aqueous sodium hydroxide, and the reaction of 2,4-dichloro-5-fluorobenzoyl chloride with pyrrolidine in aqueous dimethyl sulfoxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,4-dichloro-5-fluorobenzoyl)pyrrolidine involves the reaction of 2,4-dichloro-5-fluorobenzoyl chloride with pyrrolidine in the presence of a base.", "Starting Materials": [ "2,4-dichloro-5-fluorobenzoic acid", "Thionyl chloride", "Pyrrolidine", "Base (e.g. triethylamine)" ], "Reaction": [ "Convert 2,4-dichloro-5-fluorobenzoic acid to 2,4-dichloro-5-fluorobenzoyl chloride by reacting with thionyl chloride.", "Add pyrrolidine to the 2,4-dichloro-5-fluorobenzoyl chloride in the presence of a base.", "Heat the mixture to reflux for several hours.", "Cool the mixture and extract the product with a suitable solvent.", "Purify the product by recrystallization or column chromatography." ] }

CAS RN

1455779-15-3

Product Name

1-(2,4-dichloro-5-fluorobenzoyl)pyrrolidine

Molecular Formula

C11H10Cl2FNO

Molecular Weight

262.1

Purity

95

Origin of Product

United States

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